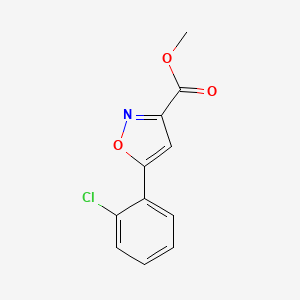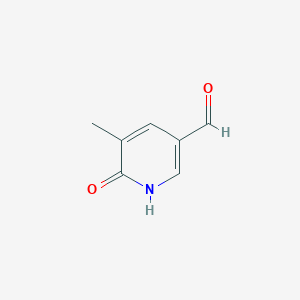
6-Hydroxy-5-methylnicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-5-methylnicotinaldehyde is a chemical compound with the molecular formula C7H7NO2 . It is also known by other names such as 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxaldehyde and 1,6-Dihydro-5-methyl-6-oxo-3-pyridinecarboxaldehyde . The compound appears as a colorless to yellow to yellow-brown sticky oil to solid or liquid .
Molecular Structure Analysis
The molecular structure of 6-Hydroxy-5-methylnicotinaldehyde includes a total of 17 bonds. There are 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), 1 aromatic hydroxyl, and 1 Pyridine .Aplicaciones Científicas De Investigación
Enzyme-Catalyzed Synthesis : 6-Hydroxy-5-methylnicotinaldehyde can be involved in enzyme-catalyzed synthetic processes. For instance, enantioselective transesterification catalyzed by lipase from Candida antarctica was used to synthesize enantiomers of 6-methylbicyclo[4.1.0]hept-2-ene-1,2-dicarbaldehyde, an analogue of bioactive sesquiterpene isovelleral, starting from a related compound (Gustafsson, Sandström, & Sterner, 1995).
Synthesis of Pheromones : Compounds similar to 6-Hydroxy-5-methylnicotinaldehyde have been synthesized for their potential use as alarm and sex pheromones in astigmatid mites. A study details the facile synthesis of 2-Hydroxy-6-methylbenzaldehyde, demonstrating its importance in the development of practical applications for these pheromones (Noguchi, Mori, Kuwahara, & Sato, 1997).
Transformation by Anaerobic Bacteria : Metabolically stable anaerobic bacteria can transform similar aldehydes, like halogenated aromatic aldehydes, into carboxylic acids. This process, which includes partial reduction of the aldehyde group, is significant for understanding the environmental transformation of these compounds (Neilson, Allard, Hynning, & Remberger, 1988).
Colorimetric Assay Development : Related compounds have been used in the development of colorimetric assays. For example, 1-methyl-2-phenylindole reacts with malondialdehyde and 4-hydroxyalkenals, similar in structure to 6-Hydroxy-5-methylnicotinaldehyde, to yield a chromophore. This reaction is important in assays for lipid peroxidation (Gérard-Monnier, Erdelmeier, Régnard, Moze-Henry, Yadan, & Chaudière, 1998).
Green Chemistry Applications : In the realm of green chemistry, similar compounds are used as catalysts in the synthesis of complex organic molecules. For example, isonicotinic acid, structurally related to 6-Hydroxy-5-methylnicotinaldehyde, was used as a dual and biological organocatalyst in the preparation of certain pyranopyrazoles (Zolfigol, Tavasoli, Moosavi‐Zare, Moosavi, Kruger, Shiri, & Khakyzadeh, 2013).
Pharmacological Research : The complex compound of 5-hydroxy-6-methyluracil, a derivative of 6-Hydroxy-5-methylnicotinaldehyde, showed hepatoprotective efficacy in experimental models. This suggests its potential in developing treatments for liver-related diseases (Repina, Karimov, Baygildin, Timasheva, Khusnutdinova, Gimadieva, Musina, & Smolyankin, 2020).
DNA Modification Studies : Research on related compounds like 5-Methylcytosine, which can be converted to 5-Hydroxymethylcytosine, is crucial in understanding epigenetic regulation. This transformation plays a significant role in genomic DNA modifications and is a key area in molecular biology research (Tahiliani, Koh, Shen, Pastor, Bandukwala, Brudno, Agarwal, Iyer, Liu, Aravind, & Rao, 2009).
Safety And Hazards
Propiedades
IUPAC Name |
5-methyl-6-oxo-1H-pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-2-6(4-9)3-8-7(5)10/h2-4H,1H3,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSDICQRAWACOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CNC1=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-5-methylnicotinaldehyde | |
CAS RN |
1289194-02-0 |
Source


|
| Record name | 6-hydroxy-5-methylpyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


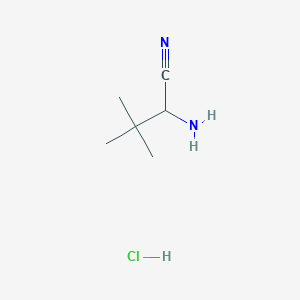
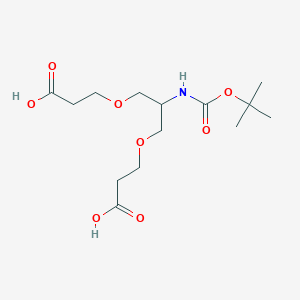
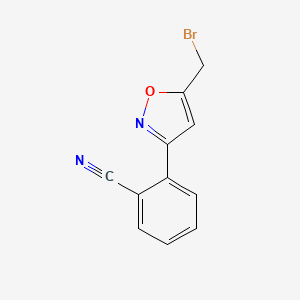
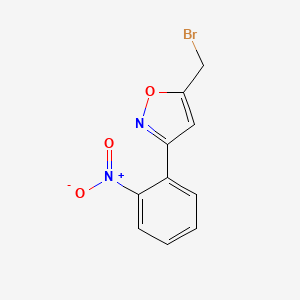
![4-bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1379901.png)
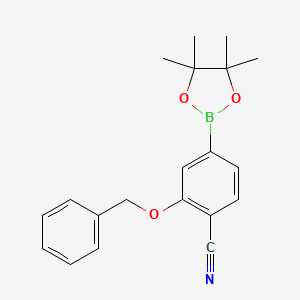

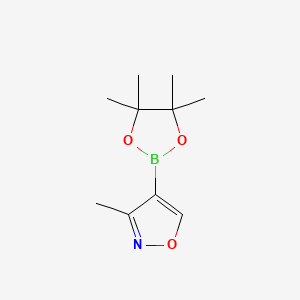

![5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1379909.png)
![5-bromo-3H-pyrazolo[3,4-b]pyridine](/img/structure/B1379910.png)
